molecular formula C27H38N2O6S2 B330964 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE

4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE

Cat. No.: B330964
M. Wt: 550.7 g/mol
InChI Key: RBCDQHRFXINYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple methoxy and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H38N2O6S2

Molecular Weight

550.7 g/mol

IUPAC Name

4-methoxy-N-[4-[[4-[(4-methoxyphenyl)sulfonylamino]cyclohexyl]methyl]cyclohexyl]benzenesulfonamide

InChI

InChI=1S/C27H38N2O6S2/c1-34-24-11-15-26(16-12-24)36(30,31)28-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)29-37(32,33)27-17-13-25(35-2)14-18-27/h11-18,20-23,28-29H,3-10,19H2,1-2H3

InChI Key

RBCDQHRFXINYIX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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